molecular formula C18H17N7S B12274277 4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine

4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12274277
M. Wt: 363.4 g/mol
InChI Key: MOVMDPIVWWBEOK-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrazole ring, a thieno[3,2-c]pyridine moiety, and a piperazine ring attached to a pyrimidine core

Preparation Methods

The synthesis of 4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.

    Synthesis of the thieno[3,2-c]pyridine moiety: This involves the cyclization of a suitable precursor, often using sulfur-containing reagents.

    Coupling reactions: The pyrazole and thieno[3,2-c]pyridine units are then coupled with a piperazine derivative under appropriate conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

    Coupling reactions: Suzuki, Heck, and Sonogashira couplings can be used to introduce various substituents.

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium complexes, and temperature control to optimize reaction rates and yields. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine include:

    4-(1H-pyrazol-4-yl)pyridine: A simpler analog with a pyrazole and pyridine ring.

    3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: A nitrogen-rich energetic material with a pyrazole core.

    4-[1-(4-phenyl-1,3-thiazol-2-yl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]pyridine: A compound with a similar pyrazole and thieno structure.

Properties

Molecular Formula

C18H17N7S

Molecular Weight

363.4 g/mol

IUPAC Name

4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-c]pyridine

InChI

InChI=1S/C18H17N7S/c1-4-22-25(6-1)17-12-16(20-13-21-17)23-7-9-24(10-8-23)18-14-3-11-26-15(14)2-5-19-18/h1-6,11-13H,7-10H2

InChI Key

MOVMDPIVWWBEOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=CC5=C4C=CS5

Origin of Product

United States

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